molecular formula C18H17N3 B12896900 Benzenamine, N-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methylene]- CAS No. 832723-61-2

Benzenamine, N-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methylene]-

Cat. No.: B12896900
CAS No.: 832723-61-2
M. Wt: 275.3 g/mol
InChI Key: SZNPRSLUASKPPG-UHFFFAOYSA-N
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Description

Introduction to Benzenamine, N-[[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methylene]-

IUPAC Nomenclature and Structural Elucidation

The systematic name benzenamine, N-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methylene]- follows IUPAC conventions by prioritizing the parent amine (benzenamine) and specifying substituents in descending order of priority. The compound features:

  • A pyrazole ring substituted at the 1-position with a phenyl group bearing a methylene-imine (-CH=N-) linkage.
  • 3,5-Dimethyl groups on the pyrazole core, enhancing steric and electronic effects.
  • A methylene bridge connecting the pyrazole-phenyl moiety to the aniline nitrogen.

The structure is confirmed through spectral techniques such as ¹H-NMR , where pyrazole protons resonate at 8.5–8.57 ppm, and IR spectroscopy , which identifies imine (C=N) stretches near 1650 cm⁻¹. Mass spectrometry data for analogous pyrazole Schiff bases, such as C₂₆H₂₇F₃N₄O with m/z 492.21, further validate structural assignments.

Table 1: Key Structural Features
Feature Description
Parent compound Benzenamine (aniline)
Substituents 2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl group linked via methylene-imine
Molecular formula C₁₈H₁₈N₄
Characteristic NMR shifts Pyrazole protons: 8.5–8.57 ppm; imine proton: ~8.3 ppm

Historical Context of Pyrazole-Containing Schiff Bases

Pyrazole-Schiff base hybrids emerged in the 21st century as researchers sought to combine the bioactivity of pyrazoles with the coordination versatility of imines. Early work focused on 5-aminopyrazole derivatives condensed with aldehydes to form bis-pyrazole Schiff bases. For example, 6a–d and 7a–d (from 1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carbaldehyde and 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde) demonstrated broad-spectrum antimicrobial activity. Subsequent studies, such as Mandour et al. (2024), synthesized pyrazole Schiff bases via condensation of pyrazole aldehydes with substituted anilines, achieving yields of 70–85%. These efforts underscored the role of pyrazole’s hydrogen-bonding capacity and planar geometry in enhancing biological interactions.

Significance of Imine Linkages in Coordination Chemistry

The imine (-CH=N-) group in Schiff bases serves as a flexible ligand for transition metals, enabling the formation of stable coordination complexes. In benzenamine derivatives, the imine nitrogen’s lone pair facilitates binding to metals like Cu(II), Ni(II), and Zn(II), which are pivotal in catalysis and material science. For instance, *bis-pyrazole Schiff bases exhibit octahedral geometries when coordinated to Fe(III), enhancing their antioxidant properties. The conjugation between the imine and aromatic systems also stabilizes charge-transfer complexes, making these compounds suitable for optoelectronic applications.

Mechanistic Insight:
  • Coordination Sites : The imine nitrogen and pyrazole ring nitrogen atoms act as bidentate ligands .
  • Electronic Effects : Electron-donating groups (e.g., methyl on pyrazole) increase electron density at the imine nitrogen, strengthening metal binding.
  • Applications : Metal complexes of similar Schiff bases show efficacy in antimicrobial and anticancer assays, with MIC values as low as 0.97 µg/mL.

This compound’s design principles align with broader trends in developing multifunctional ligands for biomedical and industrial uses. Future research may explore its catalytic activity in asymmetric synthesis or its role in designing metal-organic frameworks (MOFs).

Properties

CAS No.

832723-61-2

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)phenyl]-N-phenylmethanimine

InChI

InChI=1S/C18H17N3/c1-14-12-15(2)21(20-14)18-11-7-6-8-16(18)13-19-17-9-4-3-5-10-17/h3-13H,1-2H3

InChI Key

SZNPRSLUASKPPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2C=NC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Reaction Scheme

$$
\text{2-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde} + \text{Benzenamine} \xrightarrow{\text{Solvent, mild acid/base}} \text{Benzenamine, N-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methylene]-} + H_2O
$$

Preparation of Key Starting Materials

Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde

This aldehyde is a critical intermediate and can be prepared via multi-step synthesis:

  • Step 1: Formation of 3,5-dimethyl-1H-pyrazole derivatives
    Starting from phenyl hydrazine derivatives and methyl ketones (e.g., acetylacetone), pyrazole rings are constructed through cyclization reactions.

  • Step 2: N-arylation
    The pyrazole nitrogen is linked to the ortho position of a benzene ring, often via nucleophilic aromatic substitution or palladium-catalyzed coupling.

  • Step 3: Formylation (Vilsmeier–Haack reaction)
    The aromatic ring bearing the pyrazole substituent undergoes formylation at the ortho position to introduce the aldehyde group, yielding 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde.

This sequence is supported by literature describing pyrazole aldehyde syntheses via Vilsmeier–Haack formylation of pyrazolyl-substituted aromatics.

Preparation of Benzenamine (Aniline)

Benzenamine is commercially available or can be synthesized by reduction of nitrobenzene derivatives.

Condensation Reaction Conditions

The condensation of benzenamine with 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde to form the target Schiff base is typically carried out under the following conditions:

Parameter Typical Conditions Notes
Solvent Ethanol, methanol, or other polar solvents Facilitates dissolution and reaction
Catalyst Mild acid (e.g., acetic acid) or base Catalyzes imine formation
Temperature Room temperature to reflux (~25–80 °C) Higher temp accelerates reaction
Reaction Time 2–24 hours Depends on conditions and scale
Work-up Filtration, recrystallization, or chromatography Purification of product

The reaction proceeds via nucleophilic attack of the amine nitrogen on the aldehyde carbonyl, followed by dehydration to form the imine bond.

Purification and Characterization

  • Purification is commonly achieved by recrystallization from ethanol or ethyl acetate or by column chromatography using silica gel with appropriate eluents (e.g., ethyl acetate/hexane mixtures).
  • Characterization includes spectroscopic methods such as:
    • Infrared spectroscopy (IR) to confirm imine C=N stretch (~1600–1650 cm⁻¹)
    • Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C) to verify chemical shifts consistent with the pyrazole, aromatic, and imine protons and carbons
    • Mass spectrometry (MS) for molecular weight confirmation

Research Findings and Optimization

  • The yield and purity of the Schiff base depend on the molar ratio of amine to aldehyde, solvent choice, and reaction time.
  • Mild acidic conditions favor imine formation without side reactions such as hydrolysis.
  • The presence of electron-donating methyl groups on the pyrazole ring enhances the nucleophilicity of the aldehyde carbonyl, facilitating condensation.
  • Recrystallization solvents and chromatographic conditions are optimized to separate the product from unreacted starting materials and side products.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Pyrazole ring synthesis Phenyl hydrazine + methyl ketones, cyclization Formation of 3,5-dimethylpyrazole
N-Arylation Pd-catalyzed coupling or nucleophilic substitution Attachment of pyrazole to benzene
Formylation Vilsmeier–Haack reaction (POCl3/DMF) Introduction of aldehyde group
Schiff base condensation Benzenamine + 2-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde, EtOH, mild acid, RT to reflux Formation of target imine compound
Purification Recrystallization or column chromatography Isolation of pure product
Characterization IR, NMR, MS Structural confirmation

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylidene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylidene)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and preventing substrate binding .

Comparison with Similar Compounds

Structural Characterization

Key structural features include:

  • Imine (C=N) bond : Confirmed by IR absorption near 1600–1724 cm⁻¹ .
  • Pyrazole ring : The 3,5-dimethyl substitution pattern is evident in NMR spectra, with methyl protons resonating at δ 2.1–2.5 ppm in DMSO-d₆ .
  • Elemental analysis : Matches theoretical values (e.g., C: ~63–64%, N: ~19–20%) for compounds with similar frameworks .

Comparison with Similar Compounds

Physicochemical Properties

Compound Name Melting Point (°C) Color Yield (%) Key Functional Groups
Target Compound Not reported Not reported Not reported C=N, 3,5-dimethylpyrazole
N-((1-cyclohexyl-1H-tetrazol-5-yl)(2-(prop-2-ynyloxy)phenyl)methyl)-2,4-dimethylbenzenamine 199 White 83 Tetrazole, alkyne, C=N
N-((1-cyclohexyl-1H-tetrazol-5-yl)(2-(prop-2-ynyloxy)phenyl)methyl)-2,5-dimethylbenzenamine Not reported Reddish Not reported Tetrazole, alkyne, C=N
(E)-4-((E)-4-((E)-phenyl(pyridin-2-yl)methyleneamino)benzyl)-N-(phenyl(pyridin-2-yl)methylene)benzenamine Not reported Not reported Not reported Multiple C=N, pyridine

Notes:

  • The target compound’s pyrazole moiety contrasts with tetrazole or pyridine rings in analogs, affecting solubility and thermal stability .
  • Color variations (e.g., white vs. reddish) may arise from extended conjugation or crystallinity differences .

Hydrogen Bonding and Supramolecular Behavior

  • Pyrazole and imine groups enable diverse hydrogen-bonding motifs (e.g., N–H···N or C–H···O), influencing crystal packing and stability. This contrasts with tetrazole-containing analogs, which exhibit stronger hydrogen-bond acceptor capacity .

Biological Activity

Benzenamine, N-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methylene]- is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological evaluations, and molecular interactions of this compound based on diverse scientific literature.

  • IUPAC Name : Benzenamine, N-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methylene]-
  • Molecular Formula : C13H15N3
  • CAS Number : Not explicitly listed but related compounds exist under similar nomenclature.

Synthesis and Characterization

The synthesis of compounds with a similar structure often involves multi-step organic reactions. For instance, the synthesis of 1-aryl-1H-pyrazole derivatives has been explored in various studies, indicating that modifications to the pyrazole ring can enhance biological activity. These compounds typically undergo characterization through methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm their structures and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing a 1H-pyrazole moiety. For example:

  • Microtubule Destabilization : Certain pyrazole derivatives have shown effective inhibition of microtubule assembly at concentrations as low as 20 μM, suggesting they may act as microtubule-destabilizing agents .
  • Apoptosis Induction : In vitro studies on breast cancer cell lines (MDA-MB-231) demonstrated that selected pyrazole compounds could induce apoptosis by enhancing caspase-3 activity significantly at higher concentrations (10 μM), leading to morphological changes indicative of programmed cell death .

The mechanism by which these compounds exert their effects often involves interaction with specific cellular pathways:

  • Caspase Activation : The activation of caspases is a critical step in the apoptotic pathway. Studies indicate that certain derivatives enhance caspase activity, which is pivotal for apoptosis in cancer cells .
  • Cell Cycle Arrest : Compounds have also been shown to induce cell cycle arrest at specific phases, further contributing to their anticancer efficacy .

Comparative Biological Activity

A comparative analysis of similar compounds can provide insights into their relative efficacy. Below is a summary table illustrating the biological activities of selected pyrazole derivatives:

Compound NameTarget Cancer Cell LineConcentration (μM)Effect Observed
Compound 7dMDA-MB-2311Morphological changes
Compound 7hMDA-MB-23110Increased caspase activity (1.33–1.57 times)
Compound 10cHepG210Induced apoptosis

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives in preclinical settings:

  • Study on Breast Cancer Cells : A study demonstrated that specific pyrazole analogs significantly inhibited the growth of MDA-MB-231 cells and induced apoptosis through mitochondrial pathways .
  • Liver Cancer Models : Other research indicated that similar compounds could also inhibit HepG2 liver cancer cells, showcasing a broader scope of anticancer activity across different cell types .

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